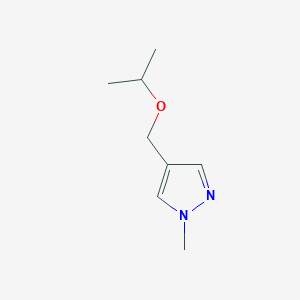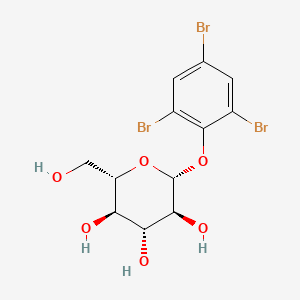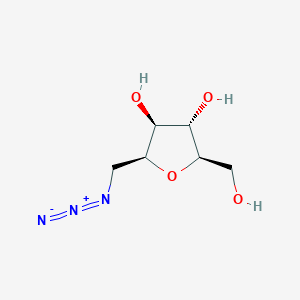
Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H19NO5S It is characterized by a pyrrolidine ring substituted with a benzyl ester and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Ester Group: The benzyl ester group is introduced via esterification, where the carboxylic acid group of the pyrrolidine derivative reacts with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Attachment of the Methylsulfonyl Group: The final step involves the introduction of the methylsulfonyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The methylsulfonyl group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
作用機序
The mechanism of action of Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Benzyl 3-(((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorosulfonyl group instead of a methylsulfonyl group.
Benzyl 3-(((hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a methylsulfonyl group.
Uniqueness
Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.
特性
分子式 |
C14H19NO5S |
|---|---|
分子量 |
313.37 g/mol |
IUPAC名 |
benzyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO5S/c1-21(17,18)20-11-13-7-8-15(9-13)14(16)19-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChIキー |
CKSDZCLLZFZOLI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)

![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)


![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)
